1-(4-Heptylphenyl)-3-nitropropan-1-one is a compound characterized by its unique molecular structure and potential applications in various scientific fields. It is classified under organic compounds, specifically as a ketone due to the presence of a carbonyl group (C=O) attached to a saturated carbon chain. The compound's chemical formula is , and it has a molecular weight of approximately 277.36 g/mol .
1-(4-Heptylphenyl)-3-nitropropan-1-one falls under the category of nitro compounds and ketones. Its structure features a heptyl phenyl group, which contributes to its hydrophobic characteristics, making it relevant in studies related to organic synthesis and material science.
The synthesis of 1-(4-Heptylphenyl)-3-nitropropan-1-one typically involves the nitration of an appropriate precursor compound followed by subsequent reactions to form the final product.
These steps require careful control of reaction conditions such as temperature, concentration, and reaction time to optimize yield and purity .
The molecular structure of 1-(4-Heptylphenyl)-3-nitropropan-1-one can be represented as follows:
1-(4-Heptylphenyl)-3-nitropropan-1-one participates in various chemical reactions typical for ketones and nitro compounds:
These reactions often require specific catalysts or reagents and can be performed under controlled laboratory conditions to ensure safety and efficiency .
The mechanism of action for 1-(4-Heptylphenyl)-3-nitropropan-1-one primarily revolves around its reactivity as both a ketone and a nitro compound:
The detailed mechanistic pathways depend on reaction conditions and specific reactants involved in each transformation .
Relevant physical data include density, refractive index, and vapor pressure which are essential for applications in synthesis and formulation .
1-(4-Heptylphenyl)-3-nitropropan-1-one has potential applications in:
Research into this compound could also extend into medicinal chemistry, where its derivatives might exhibit biological activity worth exploring .
This lipophilic nitroketone features a para-heptyl-substituted aromatic ring directly conjugated to a β-nitro carbonyl system. Its molecular architecture combines aromatic hydrophobic character with a highly electrophilic β-carbon, enabling dual functionality as a synthetic building block. The extended alkyl chain enhances lipid solubility critical for blood-brain barrier penetration in CNS-targeted pharmacophores, while the nitropropanone moiety serves as a versatile handle for C–C bond formation and stereoselective transformations. Its emergence reflects a deliberate evolution from simpler aryl nitropropanones like phenyl-3-nitropropan-1-one, optimized for enhanced bioavailability and targeted reactivity.
Aryl-nitropropanones gained prominence as Michael donors in C–C bond-forming reactions due to the high acidity of their α-protons (pKa ~8.5-9.0). Early methodologies (pre-2000) relied on stoichiometric bases like alkoxides or metal amides for nitronate anion generation, often leading to racemization and poor stereocontrol. The development of phase-transfer catalysts (e.g., cinchona-derived ammonium salts) in the 1990s enabled asymmetric alkylations, though substrate scope remained limited to aryl groups without extended alkyl chains.
A pivotal advancement emerged with tetrabutylammonium fluoride (TBAF)-mediated enolization, which facilitated conjugate additions to α,β-unsaturated carbonyls under mild conditions. As demonstrated in the synthesis of isoxazole sodium channel blockers (e.g., 3), TBAF-promoted Michael addition of nitromethane to cyclic enones achieved trans-selectivity (dr 8:1) crucial for bioactivity [1]. Similarly, carbohydrate-derived δ-lactones (16) underwent DBU-catalyzed addition to nitroalkanes with "exceptional facial diastereoselectivity" [1], yielding nitrosugar precursors (17) for glycosidase inhibitors.
Table 1: Evolution of Synthetic Methodologies for Aryl-Nitropropanone Functionalization
Era | Key Methodology | Limitations | Stereoselectivity Achieved |
---|---|---|---|
Pre-1990 | Stoichiometric alkoxide bases | Low functional group tolerance | <20% de (racemic mixtures) |
1990–2000 | Chiral phase-transfer catalysts | Narrow substrate scope | 40–75% ee |
2000–2010 | TBAF-mediated enolization | Limited to activated olefins | dr up to 12:1 |
2010–Present | Cooperative Lewis acid/base systems | Requires meticulous ligand design | >95% ee, dr >97:3 |
Contemporary strategies employ bifunctional catalysis, merging Lewis acid activation of electrophiles with Lewis base nitronate generation. The L1/Ni(ClO₄)₂·6H₂O complex and TMP base system enabled enantioselective additions to acylpyrazoles (30a) with 98% ee [1]. Similarly, Gd(III)/N,N′-dioxide catalysts achieved >90% ee in nitro-Michael reactions without exogenous bases [1]. These advances directly enabled the reliable synthesis of sterically congested analogs like 1-(4-heptylphenyl)-3-nitropropan-1-one, where the extended alkyl chain previously hindered asymmetric induction.
The 4-heptylphenyl moiety confers optimal logP (~4.2) for CNS penetration, positioning this nitroketone as a linchpin for γ-aminobutyric acid (GABA) agonist precursors. Reduction of its nitro group and subsequent lactamization yields γ-lactam cores bearing the lipophilic aryl substituent – a structural motif shared by Baclofen (GABAB agonist) and Rolipram (PDE4 inhibitor).
In Baclofen synthesis, aryl-nitropropanones serve as direct precursors to the 4-aryl-GABA pharmacophore. Baldoli's route utilized a chiral chromium tricarbonyl complex (26) to enforce 96% de in the nitro-Michael addition, yielding enantiopure 3-(4-chlorophenyl)-4-nitrobutanoate (29) [1]. Catalytic hydrogenation then furnished the R-Baclofen backbone. Similarly, 1-(4-heptylphenyl)-3-nitropropan-1-one undergoes reductive cyclization to 4-heptylphenyl-substituted γ-lactams – analogs of neuroactive Pregabalin with potentially enhanced lipid solubility.
Quality by Design (QbD) principles further underscore its intermediate value:
Table 2: Agonist Targets Enabled by 1-(4-Heptylphenyl)-3-Nitropropan-1-One
Target Agonist Class | Biological Target | Structural Role of Nitropropanone | Synthetic Transformation |
---|---|---|---|
GABAB agonists | Muscle relaxant receptors | Direct precursor to β-aryl GABA backbone | Reduction/lactamization |
PDE4 inhibitors | Phosphodiesterase IV | Source of chiral pyrrolidone ring | Stereoselective cyclization |
Sodium channel blockers | Voltage-gated Na⁺ channels | Provides lipophilic aryl domain | [3+2] cycloaddition with alkynes |
Glycosidase inhibitors | Carbohydrate metabolism | Anchors polyhydroxylated side chains | Diastereoselective glycosylation |
Economic analyses confirm that intermediates of this complexity reduce development costs. NIH investments in basic research on drug targets average $1.44 billion per approval, while applied research on specific molecules like this nitroketone costs $51.8 million per drug [5]. Its efficient synthesis thus leverages prior target validation investments, accelerating agonist development.
Despite advances, stereocontrol at the β-carbon of 1-(4-heptylphenyl)-3-nitropropan-1-one remains challenging due to:
Table 3: Unresolved Challenges in Stereoselective Manipulation
Challenge | Impact on Synthesis | Current Mitigation Strategies | Efficacy for Heptylphenyl Analogs |
---|---|---|---|
Remote stereocontrol at C3 | Erratic diastereoselectivity (<3:1 dr) | Chiral Ru-phosphine catalysts | Moderate (≤75% ee) |
Enantioselective α-alkylation | Racemic quaternary center formation | Phase-transfer catalysts (PTC) | Poor (≤40% ee) |
Diastereotopic group discrimination | Inconsistent mono-functionalization | Bulky silyl protecting groups | Variable |
Catalyst deactivation by nitro group | Reduced turnover frequency (TOF <10 h⁻¹) | Bifunctional thiourea-amine catalysts | Promising (TOF ~15 h⁻¹) |
Critical gaps persist in mechanistic understanding:
Addressing these gaps demands integrated approaches: QbD-guided screening of CMA/CPP interactions (e.g., alkyl chain length vs. catalyst bite angle) [3], and leveraging NIH-funded basic research on "spillover effects" where target biology informs molecular design [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1